(+)-Lysergic acid
Overview
Description
. It is a precursor to a wide range of ergoline alkaloids, which have significant pharmaceutical and psychedelic properties. Lysergic acid is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysergic acid can be synthesized through several methods. One of the earliest methods was developed by Robert Burns Woodward in 1956, which involved a complex total synthesis . More recent methods include enantioselective total synthesis based on palladium-catalyzed domino cyclization reactions . Another method involves the hydrolysis of natural lysergamides .
Industrial Production Methods: Industrial production of lysergic acid typically involves the fermentation of the ergot fungus, Claviceps purpurea. The ergot alkaloids produced are then hydrolyzed to yield lysergic acid . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Lysergic acid undergoes various chemical reactions, including:
Oxidation: Lysergic acid can be oxidized to form isolysergic acid.
Reduction: Reduction reactions can convert lysergic acid to dihydrolysergic acid.
Substitution: Substitution reactions can introduce different functional groups into the lysergic acid molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: Isolysergic acid.
Reduction: Dihydrolysergic acid.
Substitution: Various substituted lysergic acid derivatives.
Scientific Research Applications
Lysergic acid has numerous applications in scientific research:
Mechanism of Action
Lysergic acid exerts its effects primarily through interactions with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction leads to alterations in neurotransmission, affecting mood, perception, and cognition . The compound also interacts with dopamine and glutamate pathways, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Lysergic Acid Diethylamide (LSD): A potent psychedelic derived from lysergic acid.
Lysergic Acid Amide (LSA): Found naturally in certain seeds and has similar but milder effects compared to LSD.
Isolysergic Acid: An isomer of lysergic acid with different pharmacological properties.
Uniqueness: Lysergic acid is unique due to its role as a precursor to a wide range of biologically active compounds. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry . Additionally, its interactions with multiple neurotransmitter systems highlight its significance in neuropharmacology .
Properties
IUPAC Name |
7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGRKAFMISFKIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016848 | |
Record name | (5Xi)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855612-60-1, 82-58-6 | |
Record name | (5Xi)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lysergic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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